molecular formula C7H11ClN2O B13672863 (5-Methoxypyridin-2-yl)methanamine hydrochloride

(5-Methoxypyridin-2-yl)methanamine hydrochloride

Cat. No.: B13672863
M. Wt: 174.63 g/mol
InChI Key: LQKFGJOIZFHANI-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H10N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-methoxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound in larger quantities. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Methoxypyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylpyridin-2-yl)methanamine hydrochloride
  • (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride

Uniqueness

(5-Methoxypyridin-2-yl)methanamine hydrochloride is unique due to its methoxy group, which can influence its reactivity and binding properties. This makes it a valuable compound in research and industrial applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(5-methoxypyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H

InChI Key

LQKFGJOIZFHANI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CN.Cl

Origin of Product

United States

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